tert-Butyl (2-formylbenzofuran-4-yl)carbamate
Description
tert-Butyl (2-formylbenzofuran-4-yl)carbamate is a synthetic carbamate derivative featuring a benzofuran core substituted with a formyl group at the 2-position and a tert-butyl carbamate moiety at the 4-position. This compound is primarily utilized as an intermediate in pharmaceutical and organic synthesis, leveraging the reactivity of its formyl group for further functionalization (e.g., nucleophilic additions or condensations) and the carbamate group as a protective moiety for amines.
Properties
Molecular Formula |
C14H15NO4 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
tert-butyl N-(2-formyl-1-benzofuran-4-yl)carbamate |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(17)15-11-5-4-6-12-10(11)7-9(8-16)18-12/h4-8H,1-3H3,(H,15,17) |
InChI Key |
QAKNYDINTYUHLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=C(OC2=CC=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-formylbenzofuran-4-yl)carbamate typically involves the reaction of 2-formylbenzofuran with tert-butyl carbamate under specific conditions. One common method includes the use of a base such as cesium carbonate and a solvent like 1,4-dioxane . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-formylbenzofuran-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-carboxybenzofuran-4-yl carbamate.
Reduction: 2-hydroxymethylbenzofuran-4-yl carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (2-formylbenzofuran-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-formylbenzofuran-4-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The benzofuran moiety can also participate in π-π interactions with aromatic residues in proteins, enhancing the binding affinity .
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. This influences solubility (lower for aromatic systems) and metabolic stability .
- Functional Groups : The formyl group enhances electrophilicity, enabling reactions like Schiff base formation, whereas methoxy or hydroxyl groups in analogs prioritize hydrogen bonding or phase I/II metabolism .
Physicochemical Properties
Notes:
- The formyl group increases electrophilicity and may lower thermal stability compared to aliphatic carbamates.
- BHA’s tert-butyl and methoxy groups enhance lipid solubility, favoring membrane penetration, whereas the target compound’s carbamate may limit cellular uptake .
Biological Activity
Tert-butyl (2-formylbenzofuran-4-yl)carbamate is a complex organic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. With a molecular formula of C13H15NO3 and a molecular weight of approximately 261.27 g/mol, this compound features a unique structure that includes a tert-butyl group, a benzofuran moiety, and a carbamate functional group. This article explores the biological activity of this compound, synthesizing available research findings and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The structural complexity of this compound contributes to its reactivity and potential biological interactions. The presence of the benzofuran ring is significant as it is known for various pharmacological properties, including anti-inflammatory and anticancer activities. The carbamate group can enhance solubility and bioavailability, making it a suitable candidate for drug development.
Anti-inflammatory Effects
The benzofuran framework is also associated with anti-inflammatory effects. Compounds containing this moiety have been reported to inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models. The potential for this compound to modulate inflammatory responses could be explored further in preclinical studies.
The synthesis of this compound typically involves multi-step reactions that allow for precise control over the final product's purity and yield. The synthetic route often includes the formation of the benzofuran core followed by carbamation using tert-butyl isocyanate. Understanding the mechanism of action for this compound will require detailed biochemical studies to elucidate its interactions with biological targets.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl carbamate | C6H13NO2 | Simpler structure, used as a protecting group |
| Tert-butyl 4-formylthiazol-2-ylcarbamate | C10H12N2O3S | Contains thiazole, potential antimicrobial activity |
| Tert-butyl n-(2-furyl)carbamate | C11H13NO3 | Furanyl group, known for its reactivity in organic synthesis |
This table illustrates how this compound's unique combination of functional groups may confer distinct chemical properties and biological activities compared to these similar compounds.
Case Studies
While specific case studies focusing solely on this compound are scarce, related research highlights the potential applications of benzofuran derivatives in treating various diseases. For example, studies have shown that certain benzofuran compounds can effectively inhibit cancer cell proliferation and induce apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation . These findings provide a foundation for further investigation into the biological activity of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
